REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:8][CH:9]1[CH2:10][N:11]([c:14]2[c:15]([F:32])[cH:16][c:17]3[c:18](=[O:31])[c:19]([C:28](=[O:29])[OH:30])[cH:20][n:21]([CH:25]4[CH2:26][CH2:27]4)[c:22]3[c:23]2[F:24])[CH2:12][CH2:13]1)([CH3:5])([CH3:6])[CH3:7].[CH3:34][C:35](=[O:36])[OH:37].[ClH:33]>>[ClH:33].[NH2:8][CH:9]1[CH2:10][N:11]([c:14]2[c:15]([F:32])[cH:16][c:17]3[c:18](=[O:31])[c:19]([C:28](=[O:29])[OH:30])[cH:20][n:21]([CH:25]4[CH2:26][CH2:27]4)[c:22]3[c:23]2[F:24])[CH2:12][CH2:13]1
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Name
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CC(C)(C)OC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:8][CH:9]1[CH2:10][N:11]([c:14]2[c:15]([F:32])[cH:16][c:17]3[c:18](=[O:31])[c:19]([C:28](=[O:29])[OH:30])[cH:20][n:21]([CH:25]4[CH2:26][CH2:27]4)[c:22]3[c:23]2[F:24])[CH2:12][CH2:13]1)([CH3:5])([CH3:6])[CH3:7].[CH3:34][C:35](=[O:36])[OH:37].[ClH:33]>>[ClH:33].[NH2:8][CH:9]1[CH2:10][N:11]([c:14]2[c:15]([F:32])[cH:16][c:17]3[c:18](=[O:31])[c:19]([C:28](=[O:29])[OH:30])[cH:20][n:21]([CH:25]4[CH2:26][CH2:27]4)[c:22]3[c:23]2[F:24])[CH2:12][CH2:13]1
|
Name
|
CC(C)(C)OC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |